An In-depth Technical Guide to Basic Red 22 (C.I. 11055)
An In-depth Technical Guide to Basic Red 22 (C.I. 11055)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of the monoazo dye, Basic Red 22 (C.I. 11055). The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.
Chemical Identity and Structure
Basic Red 22 is a cationic dye, systematically named 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate.[1][2] Its chemical identity is defined by the CAS Number 12221-52-2 and the Colour Index Number 11055.[3]
The molecular structure of Basic Red 22 features a triazolium ring linked to a N,N-dimethylaniline group via an azo bridge. This conjugated system is responsible for its characteristic color.
Chemical Structure Diagram
Caption: Chemical structure of Basic Red 22 cation.
Physicochemical Properties
Basic Red 22 is a dull or shallow red powder.[4][5] It is soluble in water, with a reported solubility of 20 g/L, which is not significantly affected by temperature.[3][5][6][7]
| Property | Value | Reference |
| Molecular Formula | C13H20N6O4S | [1][2] |
| Molecular Weight | 356.40 g/mol | [1][2] |
| CAS Number | 12221-52-2 | [3] |
| C.I. Number | 11055 | [3] |
| Appearance | Dull red to shallow red powder | [4][5] |
| Solubility in Water | 20 g/L | [3][5][6][7] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
General Synthesis Method
The synthesis of Basic Red 22 involves a multi-step process typical for azo dyes.[3][8] The general procedure is as follows:
-
Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is diazotized. This reaction is typically carried out in an acidic medium at low temperatures with a source of nitrous acid, such as sodium nitrite.
-
Coupling: The resulting diazonium salt is then coupled with N,N-dimethylaniline. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.
-
Decarboxylation and Quaternization: The coupled product undergoes decarboxylation, followed by methylation to form the quaternary ammonium (B1175870) salt, which is the final Basic Red 22 dye.[3][8]
A detailed, step-by-step experimental protocol for the synthesis of Basic Red 22 would require specific laboratory development and optimization of reaction conditions, including stoichiometry, temperature, pH, and reaction time for each step to ensure high yield and purity.
General Analytical Methods
The analysis of Basic Red 22, like other synthetic dyes, can be performed using a variety of modern analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is a standard method for the separation and quantification of dyes. A reversed-phase C18 column is typically used with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. The detection wavelength would be set at the maximum absorption wavelength (λmax) of the dye in the visible region.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification, coupling HPLC with tandem mass spectrometry is the preferred method. This technique provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the parent ion and its fragments, offering high specificity and sensitivity. A study on the related Basic Red 2 demonstrated the utility of LC-MS/MS for its detection and quantification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the aromatic rings, the azo group (-N=N-), and the alkyl groups would be expected in the IR spectrum of Basic Red 22.
Applications and Stability
Basic Red 22 is primarily used as a cationic dye for coloring acrylic fibers, imparting a "colourful red blue light" hue.[3][5][7] It exhibits good stability at high temperatures (120°C) during the dyeing process.[3][5][7][9] However, its color can be affected by the presence of certain metal ions; it turns significantly blue in the presence of copper ions and also changes color with iron ions.[3][5][7][9]
Logical Workflow for Analysis
Caption: General analytical workflow for Basic Red 22.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Basic Red 22 | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. guidechem.com [guidechem.com]
- 5. Basic Red 22 | 12221-52-2 [chemicalbook.com]
- 6. Cationic red 22(basic red 22,cationic red 2bl) TDS|Cationic red 22(basic red 22,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 7. China Basic Red 22 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
